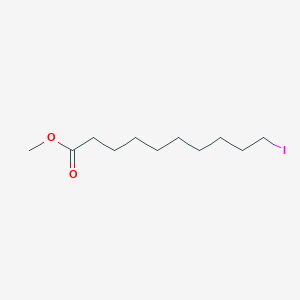
Methyl 10-iododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-iododecanoate is an organic compound with the molecular formula C11H21IO2. It is a methyl ester derivative of 10-iododecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-iododecanoate can be synthesized through the esterification of 10-iododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 10-iododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form methyl 10-decanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Methyl 10-decanol.
Reduction: Methyl 10-decanol.
Oxidation: 10-iododecanoic acid.
Scientific Research Applications
Methyl 10-iododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism studies.
Medicine: Explored for its potential use in radiolabeling and imaging studies due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of methyl 10-iododecanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in radiolabeling, the iodine atom can be detected using imaging techniques, allowing for the tracking of the compound within biological systems. The ester functional group also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 10-bromodecanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 10-chlorodecanoate: Contains a chlorine atom instead of iodine.
Methyl 10-decanol: The alcohol derivative of methyl 10-iododecanoate.
Uniqueness: The iodine atom also influences the compound’s physical and chemical properties, making it distinct from its bromine and chlorine analogs .
Properties
CAS No. |
53602-13-4 |
|---|---|
Molecular Formula |
C11H21IO2 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
methyl 10-iododecanoate |
InChI |
InChI=1S/C11H21IO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
RSMSAUHFYNBLRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


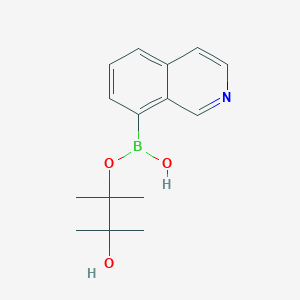
![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
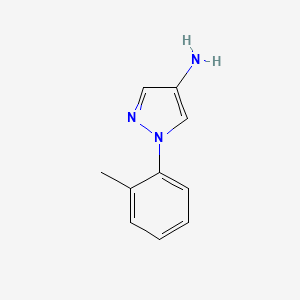
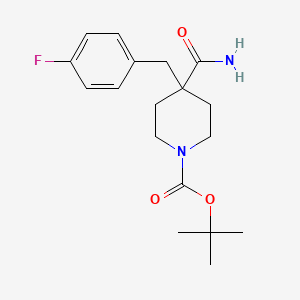
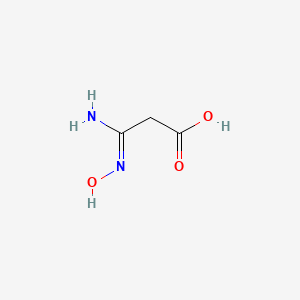
![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
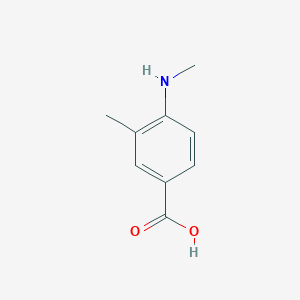
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)


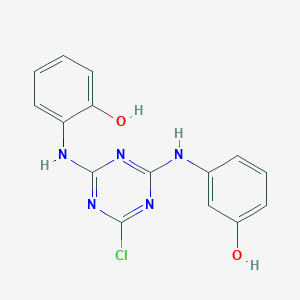
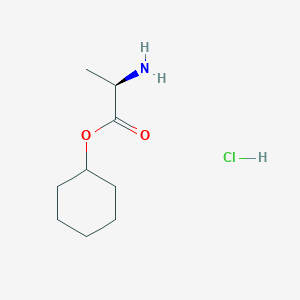
![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
